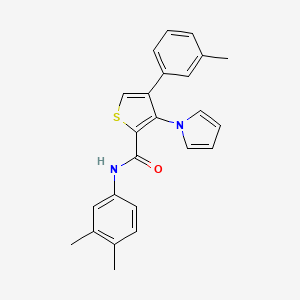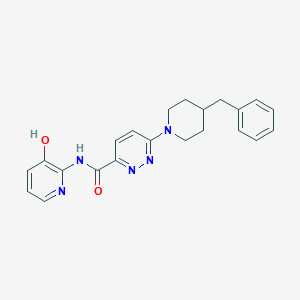
6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylpiperidine moiety and a hydroxypyridine group, suggests it may have interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the pyridazine core: This can be achieved through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the benzylpiperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is benzylated.
Attachment of the hydroxypyridine group: This can be done through coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridine group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine ketones, while reduction could lead to fully saturated pyridazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide might be studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Pyridazine derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities, suggesting similar potential for this compound.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide: Lacks the hydroxypyridine group.
N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide: Lacks the benzylpiperidine moiety.
6-(4-methylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide: Has a methyl group instead of a benzyl group.
Uniqueness
The uniqueness of 6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-19-7-4-12-23-21(19)24-22(29)18-8-9-20(26-25-18)27-13-10-17(11-14-27)15-16-5-2-1-3-6-16/h1-9,12,17,28H,10-11,13-15H2,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGZNQMUAXJEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=C(C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-(4,6-Diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3001101.png)
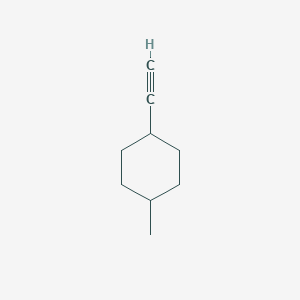
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)
![N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B3001104.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3001105.png)
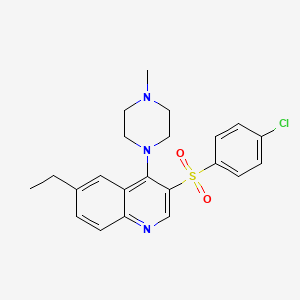
![2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3001108.png)
![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3001110.png)
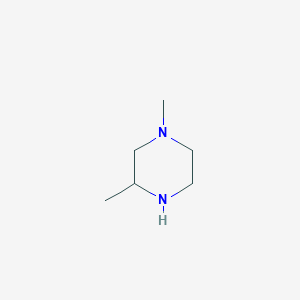
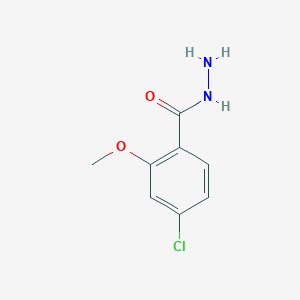
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001114.png)
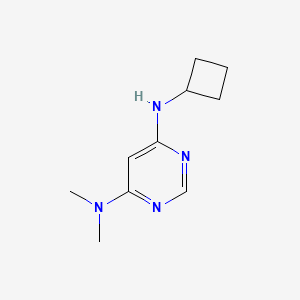
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid](/img/structure/B3001119.png)
